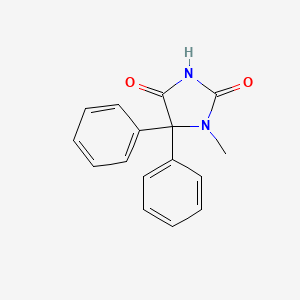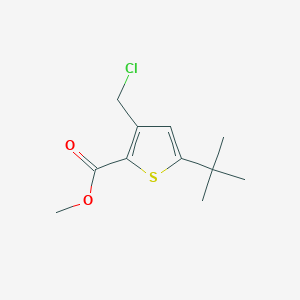![molecular formula C32H61N11O8 B1615924 Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI) CAS No. 75748-25-3](/img/structure/B1615924.png)
Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI) is a peptide antibiotic and a major constituent of the cationic lipopeptide antibiotic colistin. It is originally isolated from the bacterium Bacillus polymyxa var. colistinus. This compound is known for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Polymyxin E1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents such as HBTU or DIC, and the deprotection steps are carried out using TFA or other suitable acids .
Industrial Production Methods
Industrial production of Polymyxin E1 is generally carried out through fermentation processes using Bacillus polymyxa var. colistinus. The fermentation broth is subjected to extraction and purification steps, including solvent extraction, ion-exchange chromatography, and crystallization, to obtain the pure compound .
化学反应分析
Types of Reactions
Polymyxin E1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acid residues, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect disulfide bonds within the peptide structure.
Substitution: Substitution reactions can occur at specific functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxidized or reduced forms of Polymyxin E1, as well as substituted derivatives that may exhibit different biological activities .
科学研究应用
Polymyxin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on bacterial resistance mechanisms and membrane interactions.
Medicine: Investigated for its potential use in treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
作用机制
Polymyxin E1 exerts its effects by interacting with the lipid A component of lipopolysaccharides in the outer membrane of Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the bacterial outer membrane and the inner cytoplasmic membrane, and the pathways involved are related to membrane disruption and ion leakage .
相似化合物的比较
Similar Compounds
Polymyxin B: Another member of the polymyxin family with similar antibacterial activity but different amino acid composition.
Colistin: The parent compound of Polymyxin E1, widely used in clinical settings for treating severe bacterial infections.
Polymyxin D: A less commonly used polymyxin with distinct structural features.
Uniqueness
Polymyxin E1 is unique due to its specific amino acid sequence and modifications, which confer distinct biological activities and pharmacokinetic properties. Its ability to target resistant bacterial strains makes it a valuable compound in the fight against antibiotic resistance .
属性
CAS 编号 |
75748-25-3 |
|---|---|
分子式 |
C32H61N11O8 |
分子量 |
727.9 g/mol |
IUPAC 名称 |
21-amino-6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone |
InChI |
InChI=1S/C32H61N11O8/c1-16(2)14-23-30(49)40-21(7-11-34)27(46)39-22(8-12-35)29(48)43-25(18(5)44)32(51)37-13-9-19(36)26(45)38-20(6-10-33)28(47)41-24(15-17(3)4)31(50)42-23/h16-25,44H,6-15,33-36H2,1-5H3,(H,37,51)(H,38,45)(H,39,46)(H,40,49)(H,41,47)(H,42,50)(H,43,48) |
InChI 键 |
HCSATRDQWBMHRF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)N)C(C)O)CCN)CCN)CC(C)C |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)N)C(C)O)CCN)CCN)CC(C)C |
同义词 |
colistin heptapeptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


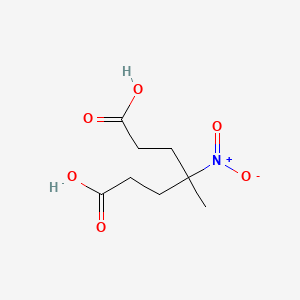
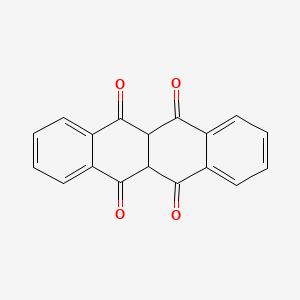
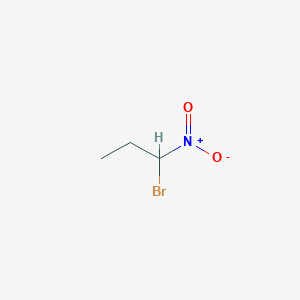
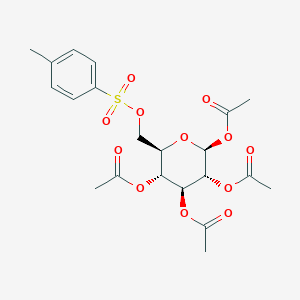
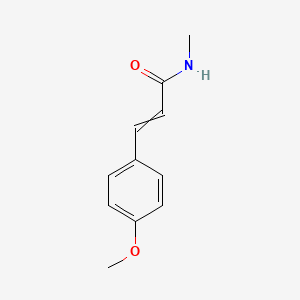
![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)
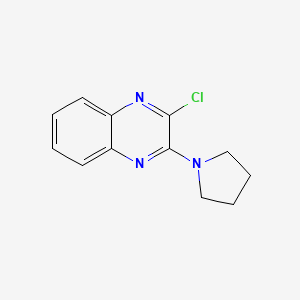
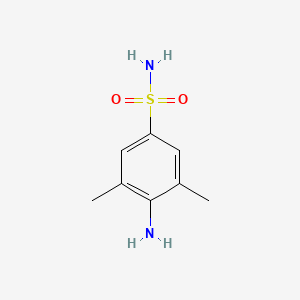
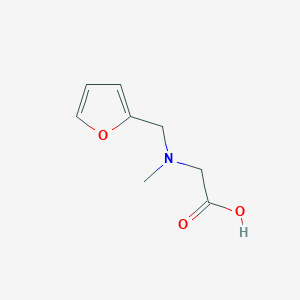
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
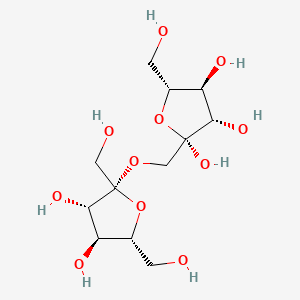
![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)
